molecular formula C16H15ClN4 B1434099 N1-(3-Chlorobenzyl)-4-phenyl-1H-imidazole-1,2-diamine CAS No. 1987270-59-6

N1-(3-Chlorobenzyl)-4-phenyl-1H-imidazole-1,2-diamine

Cat. No. B1434099
M. Wt: 298.77 g/mol
InChI Key: BMSMIUVAIMISTB-UHFFFAOYSA-N
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Description

“N1-(3-Chlorobenzyl)-4-phenyl-1H-imidazole-1,2-diamine” is a compound that contains an imidazole ring, which is a five-membered ring with two non-adjacent nitrogen atoms, and a phenyl group attached to it. The “3-Chlorobenzyl” indicates a benzyl group (a benzene ring attached to a CH2 group) with a chlorine atom on the third carbon of the benzene ring .


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of an imidazole ring, a phenyl ring, and a benzyl group with a chlorine substituent. The exact structure would need to be determined using techniques such as X-ray crystallography or NMR spectroscopy .


Chemical Reactions Analysis

The compound contains several functional groups that could undergo various chemical reactions. For example, the imidazole ring is susceptible to reactions such as N-alkylation, while the chlorobenzyl group could undergo nucleophilic aromatic substitution reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure. Factors such as the presence of the chlorine atom and the imidazole and phenyl rings would influence properties such as polarity, solubility, and stability .

Scientific Research Applications

1. Chemical Synthesis and Structural Characterization

  • N1-(3-Chlorobenzyl)-4-phenyl-1H-imidazole-1,2-diamine and similar compounds are used in chemical synthesis, particularly in the preparation of compounds with potential pharmacological activities. For instance, similar compounds have been synthesized and characterized through various techniques like NMR, X-ray diffraction, and HPLC to determine their structure and potential applications (El-Gokha et al., 2019).

2. Development of Polyimides

  • Research has focused on the development of polyimides incorporating imidazole derivatives. These polymers have shown remarkable solubility, thermal stability, and other desirable properties for industrial applications. The synthesis involves complex chemical reactions and characterization to optimize the properties of these materials for specific uses (Ghaemy & Alizadeh, 2009).

3. Catalytic Activity in Multicomponent Reactions

  • Imidazole derivatives, including those related to N1-(3-Chlorobenzyl)-4-phenyl-1H-imidazole-1,2-diamine, have been studied for their catalytic activity in various chemical reactions. These compounds can facilitate multicomponent reactions, proving to be efficient and versatile catalysts in organic synthesis (Zare et al., 2017).

4. Exploration in Drug Synthesis and Bioactivity

  • While avoiding specifics on drug use and dosage, it's notable that compounds structurally similar to N1-(3-Chlorobenzyl)-4-phenyl-1H-imidazole-1,2-diamine are synthesized and evaluated for potential pharmacological activities. These include studies on their bioactivity, such as antioxidant, antibacterial, and antifungal properties (Lavanya, Suresh, & Rao, 2010).

5. Application in Corrosion Inhibition

  • Imidazole derivatives have been investigated for their role in corrosion inhibition. These studies involve understanding how these compounds interact with metal surfaces and prevent corrosion, a valuable application in industrial settings (Prashanth et al., 2021).

Future Directions

Future research on this compound could involve exploring its potential biological activities, optimizing its synthesis, and investigating its physical and chemical properties. This could lead to the development of new pharmaceuticals or other useful compounds .

properties

IUPAC Name

1-N-[(3-chlorophenyl)methyl]-4-phenylimidazole-1,2-diamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15ClN4/c17-14-8-4-5-12(9-14)10-19-21-11-15(20-16(21)18)13-6-2-1-3-7-13/h1-9,11,19H,10H2,(H2,18,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BMSMIUVAIMISTB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CN(C(=N2)N)NCC3=CC(=CC=C3)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15ClN4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

298.77 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N1-(3-Chlorobenzyl)-4-phenyl-1H-imidazole-1,2-diamine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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